N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide (hereafter referred to as Compound A) is a structurally complex acetamide derivative characterized by:
- A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
- A 1,2-dihydroisoquinolin-5-yl core substituted with a 2-methoxyethyl group at position 2 and an oxygen atom linking to the acetamide backbone.
- A 1-oxo functional group on the isoquinoline ring.
Structural analogs and related research findings offer insights into its hypothetical properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-27-11-10-24-9-8-15-16(21(24)26)4-3-5-18(15)29-13-20(25)23-17-12-14(22)6-7-19(17)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFIZMBCTZMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Chlorination: The chloro group is introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the isoquinoline moiety with the chloro-methoxyphenyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Coatings: The compound can be used in the formulation of coatings with specific properties, such as anti-fog or anti-corrosion.
Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity. The pathways involved could include signal transduction pathways, where the compound acts as an inhibitor or activator of specific signaling proteins.
Comparison with Similar Compounds
Structural Analog: N-(5-Chloro-2-methoxyphenyl)-2-(6-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
Key Differences :
- Substituent on Isoquinoline: A 6-chloro group replaces the 2-methoxyethyl group in Compound A.
- Biological Implications : Chlorine at position 6 may enhance lipophilicity and alter binding affinity compared to the methoxyethyl group. For example, in analogous structures, chloro substituents improve target selectivity in kinase inhibitors due to stronger halogen bonding .
Table 1 : Structural and Hypothetical Activity Comparison
Functional Analog: 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides
Key Differences :
- Core Structure: Replaces isoquinoline with a thiazolidinedione moiety.
- Biological Activity: Thiazolidinediones are well-known for hypoglycemic activity via PPAR-γ agonism. In contrast, isoquinoline derivatives often target kinases or neurotransmitter receptors. The acetamide linkage in both compounds suggests modularity in drug design .
Table 2 : Pharmacological Profile Comparison
Substituent-Driven Comparison: N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide
Key Differences :
- Phenyl Substituent : 2-Methyl instead of 2-methoxy on the phenyl ring.
- Acetamide Modification: Cyano group replaces the isoquinoline-oxy linkage.
Pesticide-Related Analogs: Alachlor and Pretilachlor
Key Differences :
- Substituent Patterns: Shared chloro and methoxy groups highlight how minor structural changes (e.g., alkyl vs. aryl groups) drastically alter bioactivity and toxicity profiles .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.88 g/mol. The compound features a chloro-substituted methoxyphenyl group linked to a dihydroisoquinoline moiety through an acetamide bond, which contributes to its diverse biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : The compound shows promise as an inhibitor of MAP kinase interacting kinase (Mnk), which is implicated in cancer cell proliferation and survival pathways. Inhibition of Mnk can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The presence of methoxy and chloro groups in the structure may enhance anti-inflammatory properties, making it a candidate for further studies in inflammatory disease models.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- In vitro Studies : In vitro assays have shown that derivatives with similar structural motifs can inhibit cancer cell lines effectively. For instance, compounds with isoquinoline structures have been reported to induce apoptosis in breast cancer cells by modulating signaling pathways associated with cell survival.
- Mechanistic Studies : Research has focused on understanding the binding interactions of this compound with Mnk and other kinases. Techniques such as molecular docking and kinetic assays have been employed to elucidate the mechanism of action, revealing that the compound may disrupt key phosphorylation events necessary for cancer cell proliferation.
- Pharmacological Evaluations : Animal models have been used to evaluate the efficacy of similar compounds in vivo. These studies typically assess tumor growth inhibition and overall survival rates in treated versus control groups, providing preliminary evidence for the clinical potential of these compounds.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C20H24ClN5O3 | Anticancer, antimicrobial |
| N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide | C18H20N4O3 | Potential anticancer activity |
| N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide | C24H21NO4 | Anticancer, anti-inflammatory |
Q & A
Q. What are the key steps and challenges in synthesizing N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide?
Methodological Answer: The synthesis typically involves:
Formation of the isoquinolinone core : Cyclization of substituted benzamides under acidic conditions (e.g., polyphosphoric acid) to generate the 1-oxo-1,2-dihydroisoquinoline scaffold .
Ether linkage introduction : Coupling the isoquinolinone intermediate with a chloroacetamide derivative via nucleophilic aromatic substitution (SNAr) using a base like K₂CO₃ in DMF at 60–80°C .
Final functionalization : Attaching the 5-chloro-2-methoxyphenyl group via amide bond formation using coupling agents like EDCI/HOBt .
Q. Key Challenges :
- Regioselectivity : Ensuring the correct positioning of the methoxyethyl and chloro-methoxyphenyl groups.
- Purification : Removing byproducts from multi-step reactions, often requiring column chromatography with gradients of ethyl acetate/hexane .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₄ClN₂O₅: 467.1342) .
- FT-IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹; ether C-O at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Substituent Variation : Systematically modify:
- Methoxyethyl group : Replace with bulkier alkyl chains (e.g., propoxyethyl) to assess steric effects on target binding .
- Chloro-methoxyphenyl moiety : Test halogen substitutions (Br, F) or electron-withdrawing groups to enhance receptor affinity .
- Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation .
Q. Example SAR Table :
| Substituent (R) | Enzyme IC₅₀ (nM) | LogP |
|---|---|---|
| -OCH₂CH₂OCH₃ | 120 | 2.8 |
| -OCH₂CH₂CH₃ | 85 | 3.1 |
| -Cl | 150 | 2.5 |
Q. How should researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay reliability .
- Dose-Response Curves : Perform triplicate experiments to assess reproducibility.
- Mechanistic Studies :
Q. What computational methods are effective for predicting this compound’s metabolic stability?
Methodological Answer:
- In Silico Tools :
- Experimental Validation :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. How can crystallography data resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
- X-ray Crystallography :
- Crystal Growth : Use slow evaporation in polar solvents (e.g., methanol/water) to obtain diffraction-quality crystals .
- Data Interpretation : Analyze torsion angles (e.g., dihedral angle between isoquinolinone and acetamide planes) to confirm intramolecular H-bonding .
- Comparative Analysis : Overlay crystal structures with docking poses to validate bioactive conformations .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Optimization : Conduct stability studies in buffers (pH 1–9) to identify degradation hotspots (e.g., amide hydrolysis at pH < 3) .
- Prodrug Design : Mask labile groups (e.g., esterify methoxyethyl to reduce oxidative metabolism) .
- Excipient Screening : Test cyclodextrins or liposomes to enhance solubility and protect against hydrolysis .
Q. How should researchers prioritize analogs for preclinical development?
Methodological Answer:
- Multi-Parameter Optimization (MPO) : Rank analogs using:
- In Vivo PK/PD : Select candidates with >20% oral bioavailability and >2-hour half-life in rodent models .
Q. Data Contradiction Example :
| Study Type | IC₅₀ (nM) | Notes |
|---|---|---|
| Biochemical Assay | 85 | High purity (>98%) |
| Cellular Assay | 320 | Suspected efflux via P-gp |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
